DS18561882

MTHFD2 Enzymatic assay IC50

DS18561882 is a second-generation, orally bioavailable MTHFD2 inhibitor with >90-fold selectivity over MTHFD1, eliminating confounding phenotypes from dual inhibition. Its tricyclic coumarin scaffold ensures a 10-100x potency advantage over earlier probes. Validated in vivo, it achieves 67% TGI in TNBC xenografts via oral dosing. Ideal for cancer metabolism studies, combination therapy research, and structure-guided drug design (PDB: 6KG2).

Molecular Formula C28H31F3N4O6S
Molecular Weight 608.6 g/mol
Cat. No. B8095293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS18561882
Molecular FormulaC28H31F3N4O6S
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C
InChIInChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1
InChIKeyOQKAKSSZSQPTDZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[8-[(3S)-3,4-Dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide (DS18561882): An Orally Bioavailable, Highly Potent MTHFD2 Inhibitor


N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide, designated DS18561882 (CAS 2227149-22-4), is a tricyclic coumarin-based inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) [1]. This compound represents a second-generation, structure-guided optimization of the 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one scaffold, specifically engineered for high isozyme selectivity and oral bioavailability [2]. Its discovery addressed a critical gap in the MTHFD2 inhibitor landscape, where previously available probes suffered from suboptimal potency, limited selectivity over the cytosolic MTHFD1 isoform, or poor cell permeability [3].

DS18561882 Differentiation: Why In-Class MTHFD2 Inhibitors Cannot Be Simply Interchanged


MTHFD2 inhibitors exhibit marked divergence in isozyme selectivity, cellular potency, and pharmacokinetic profiles that preclude generic substitution [1]. While the mitochondrial MTHFD2 and cytosolic MTHFD1 share structural homology and overlapping catalytic function in one‑carbon metabolism, selective MTHFD2 inhibition is critical for achieving a therapeutic window without inducing folate trapping toxicity that arises from dual MTHFD1/2 blockade [2]. DS18561882 distinguishes itself through its tricyclic coumarin scaffold, which engages a unique NAD⁺-cofactor salt bridge not exploited by earlier folate analogs (e.g., LY345899) or xanthine‑based allosteric inhibitors, resulting in a 10‑ to 100‑fold potency advantage in biochemical and cellular assays while maintaining oral bioavailability [3]. The quantitative evidence below demonstrates precisely where DS18561882 provides selection‑relevant differentiation relative to its closest comparators.

Quantitative Differentiation of DS18561882 Against Closest MTHFD2 Inhibitor Comparators


Biochemical Potency: DS18561882 Exhibits 105‑Fold Superior MTHFD2 Inhibition Versus Legacy Folate Analog LY345899

DS18561882 inhibits recombinant human MTHFD2 with an IC₅₀ of 6.3 nM [1], representing a 105‑fold improvement over the classic folate analog LY345899 (MTHFD2 IC₅₀ = 663 nM) [2] and a 10‑fold improvement over the selective inhibitor MTHFD2‑IN‑5 (IC₅₀ = 66 nM) under comparable dehydrogenase activity assay conditions. This potency differential arises from a distinct binding mode wherein the (3S)-3,4-dimethylpiperazin-1-yl moiety forms a critical salt bridge with the diphosphate linker of the NAD⁺ cofactor, an interaction not present in folate‑mimetic inhibitors [1].

MTHFD2 Enzymatic assay IC50 Selectivity

Isozyme Selectivity: DS18561882 Provides >90‑Fold MTHFD2/MTHFD1 Selectivity, Outperforming Dual Inhibitor TH9619 and First‑Generation Scaffold DS44960156

DS18561882 inhibits the cytosolic isozyme MTHFD1 with an IC₅₀ of 0.57 μM, yielding a MTHFD1/MTHFD2 selectivity ratio of >90‑fold [1]. This selectivity substantially exceeds that of the first‑generation tricyclic coumarin lead DS44960156 (MTHFD2 IC₅₀ = 1.6 μM, MTHFD1 IC₅₀ >30 μM; ratio ~19) and contrasts sharply with the dual inhibitor TH9619, which exhibits low‑nanomolar potency against both isoforms without meaningful discrimination [2]. The high selectivity of DS18561882 is attributed to structural complementarity with the mitochondrial MTHFD2 NAD⁺‑binding pocket that is absent in MTHFD1 [1].

MTHFD1 Isozyme selectivity Therapeutic window MTHFD2

Cellular Antiproliferative Activity: DS18561882 Achieves GI₅₀ = 140 nM in MDA‑MB‑231 Breast Cancer Cells, the Strongest Reported Among MTHFD2 Inhibitors

In MDA‑MB‑231 triple‑negative breast cancer cells, DS18561882 inhibited proliferation with a GI₅₀ of 140 nM [1]. This cellular potency is >5‑fold greater than that of the selective inhibitor MTHFD2‑IN‑5, which exhibits a GI₅₀ of 720 nM in MOLM‑14 acute myeloid leukemia cells , and substantially exceeds the antiproliferative efficacy of chalcone‑based MTHFD2 inhibitor 41 (MTHFD2 IC₅₀ = 1.46 μM, no reported GI₅₀ in this cell line) [2]. The improved cell‑based activity of DS18561882 is attributed to the ortho‑substituted sulfonamide moiety, which enhances passive membrane permeability relative to the carboxylic acid‑containing predecessor [1].

GI50 MDA-MB-231 Antiproliferative Cell-based assay

In Vivo Antitumor Efficacy: DS18561882 Achieves 67% Tumor Growth Inhibition (TGI) in MDA‑MB‑231 Xenograft with Oral Dosing

In an MDA‑MB‑231 mouse xenograft model, twice‑daily oral administration of DS18561882 at 300 mg/kg resulted in 67% tumor growth inhibition (TGI) relative to vehicle‑treated controls [1]. This level of in vivo antitumor activity compares favorably with the dual MTHFD1/2 inhibitor TH9619, which extended survival but required low‑folate dietary conditions to achieve robust tumor control [2], and with DS44960156, for which no in vivo antitumor efficacy has been reported . The in vivo performance of DS18561882 is supported by favorable oral pharmacokinetics, including acceptable plasma exposure and tissue distribution [1].

Xenograft Tumor growth inhibition Oral bioavailability MDA-MB-231

Structural and Pharmacokinetic Differentiation: DS18561882 Binds via Unique NAD⁺ Salt Bridge and Exhibits Oral Bioavailability Superior to LY345899

Co‑crystal structure of DS18561882 with human MTHFD2 (PDB: 6KG2) reveals a binding mode distinct from folate‑analog inhibitors: the (3S)-3,4-dimethylpiperazin-1-yl moiety forms an electrostatic salt bridge with the diphosphate linker of the NAD⁺ cofactor [1]. This interaction, which is not observed in the LY345899‑MTHFD2 complex (PDB: 5TC4) [2], confers both enhanced potency and isozyme selectivity. Furthermore, DS18561882 demonstrates oral bioavailability in mice with favorable plasma concentration‑time profiles, whereas LY345899 exhibits poor cellular permeability and limited oral absorption [3]. The ortho‑sulfonamide substituent on DS18561882 markedly improves membrane permeability compared to the benzoic acid moiety of earlier tricyclic coumarin leads [1].

X-ray crystallography Pharmacokinetics Oral bioavailability Binding mode

Broad Therapeutic Window in Hematologic Malignancies: DS18561882 Spans Four Orders of Magnitude Between Cancer and Normal Cell Cytotoxicity

Pharmacological targeting of MTHFD2 with DS18561882 in acute myeloid leukemia (AML) and multiple myeloma (MM) models revealed a therapeutic window spanning four orders of magnitude between cancer cell cytotoxicity and normal cell viability [1]. In MM patient‑derived CD138⁺ cells, DS18561882 exhibited dose‑dependent cytotoxicity with IC₅₀ values in the sub‑micromolar range, while sparing CD138⁻ normal bone marrow mononuclear cells [2]. This differential sensitivity contrasts with the dual MTHFD1/2 inhibitor TH9619, which induces folate trapping toxicity in both cancer and normal tissues under certain metabolic conditions [3].

Therapeutic window AML Multiple myeloma Cytotoxicity

Optimal Research and Procurement Scenarios for DS18561882 Based on Quantified Differentiation Evidence


Selective MTHFD2 Target Validation in One‑Carbon Metabolism Studies Requiring High Isozyme Discrimination

When investigating the specific contribution of mitochondrial MTHFD2 to cancer cell redox homeostasis or nucleotide biosynthesis—distinct from cytosolic MTHFD1 or the MTHFD2L isoform—DS18561882 provides the requisite >90‑fold selectivity [1]. Its use is strongly indicated over dual inhibitors (e.g., TH9619) or less selective probes (e.g., DS44960156) to avoid confounding phenotypes arising from concurrent MTHFD1 inhibition and folate trapping .

In Vivo Xenograft Efficacy Studies Requiring Oral Administration of a Cell‑Permeable MTHFD2 Inhibitor

For mouse xenograft experiments demanding robust tumor growth inhibition via oral dosing, DS18561882 is the only MTHFD2 inhibitor with published oral PK and 67% TGI efficacy in a standard breast cancer model [1]. LY345899 is unsuitable due to poor cellular permeability and lack of oral bioavailability data, while DS44960156 lacks reported in vivo antitumor activity .

Structure‑Based Drug Design and SAR Studies Leveraging a Well‑Characterized NAD⁺‑Cofactor Binding Mode

The high‑resolution X‑ray co‑crystal structure of DS18561882 bound to MTHFD2 (PDB: 6KG2) provides a validated template for structure‑guided optimization of the tricyclic coumarin scaffold [1]. Researchers designing next‑generation MTHFD2 inhibitors can utilize this structural information to rationally modify the amine‑NAD⁺ diphosphate interaction, a feature absent in folate‑analog structures (PDB: 5TC4) .

Combination Therapy Studies in Castration‑Resistant Prostate Cancer (CRPC) or Triple‑Negative Breast Cancer (TNBC)

DS18561882 has demonstrated single‑agent activity in TNBC xenografts [1] and synergistic effects when combined with enzalutamide in CRPC models . Its favorable selectivity and oral PK profile make it the preferred MTHFD2 inhibitor for preclinical combination studies aimed at overcoming resistance to standard‑of‑care agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS18561882

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.